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molecular formula C13H17N3O2 B3041891 Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate CAS No. 403668-97-3

Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate

Cat. No. B3041891
M. Wt: 247.29 g/mol
InChI Key: RJUBUKNWPYQPPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06900324B2

Procedure details

To a suspension of 5,6-diamino-nicotinic acid isopropyl ester (1 eq., 5.1 g) in cyclohexanone (50 ml) bromobutanone (1.2 equiv., 3.4 ml) was added over 10 min. The dark brown mixture was heated to 100° C. (inner temperature) and stirred 1.5 h at this temperature. The suspension was cooled to room temperature and the pale yellow solid was filtered off and was washed with TBME (3×10 ml). Drying under reduced pressure at 45° C. Yield: 6.0 g (74%).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5](=[O:14])[C:6]1[CH:11]=[C:10]([NH2:12])[C:9]([NH2:13])=[N:8][CH:7]=1)([CH3:3])[CH3:2].[C:15]1(=O)[CH2:20]CC[CH2:17][CH2:16]1>>[NH2:12][C:10]1[C:9]2[N:8]([C:15]([CH3:20])=[C:16]([CH3:17])[N:13]=2)[CH:7]=[C:6]([C:5]([O:4][CH:1]([CH3:3])[CH3:2])=[O:14])[CH:11]=1

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
C(C)(C)OC(C1=CN=C(C(=C1)N)N)=O
Name
Quantity
50 mL
Type
reactant
Smiles
C1(CCCCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred 1.5 h at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the pale yellow solid was filtered off
WASH
Type
WASH
Details
was washed with TBME (3×10 ml)
CUSTOM
Type
CUSTOM
Details
Drying under reduced pressure at 45° C

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
NC=1C=2N(C=C(C1)C(=O)OC(C)C)C(=C(N2)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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